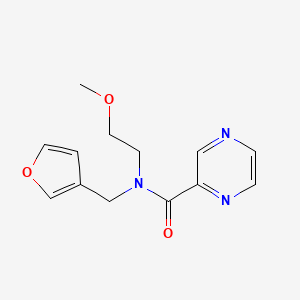
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring, a pyrazine moiety, and a carboxamide functional group. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : This can be achieved through cyclization reactions.
- Synthesis of the Pyrazine Core : This step often involves condensation reactions.
- Amidation : The final step involves coupling the furan and pyrazine moieties with a carboxylic acid derivative to form the carboxamide.
Anticancer Properties
Studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against several bacterial strains revealed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the micromolar range .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent in targeted cancer therapies .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Binding : It may bind to active sites of kinases, inhibiting their function.
- DNA Interaction : There is evidence suggesting that it can intercalate into DNA, disrupting replication processes.
- Signal Pathway Modulation : The compound may modulate signaling pathways related to cell growth and apoptosis .
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations around 25 µM after 48 hours .
- Animal Models : In vivo studies using mouse models of cancer have demonstrated that administration of this compound significantly reduced tumor size compared to control groups, suggesting its efficacy in a physiological context .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Moderate | Yes |
| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide | Yes | Low | No |
| N-(pyridin-2-ylmethyl)furan-2-carboxamide | Moderate | Yes | Yes |
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-18-7-5-16(9-11-2-6-19-10-11)13(17)12-8-14-3-4-15-12/h2-4,6,8,10H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSZEBXMWTJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














